molecular formula C7H16NO+ B1210184 4-Trimethylammoniobutanal CAS No. 64595-66-0

4-Trimethylammoniobutanal

Cat. No. B1210184
CAS RN: 64595-66-0
M. Wt: 130.21 g/mol
InChI Key: OITBLCDWXSXNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trimethylammoniobutanal, also known as trimethylaminobutyraldehyde, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 4-Trimethylammoniobutanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-trimethylammoniobutanal is primarily located in the cytoplasm and mitochondria. 4-Trimethylammoniobutanal participates in a number of enzymatic reactions. In particular, Glycine and 4-trimethylammoniobutanal can be biosynthesized from 3-hydroxy-N6, N6, N6-trimethyl-L-lysine;  which is catalyzed by the enzyme serine hydroxymethyltransferase, cytosolic. In addition, 4-Trimethylammoniobutanal can be converted into 4-trimethylammoniobutanoic acid;  which is mediated by the enzyme 4-trimethylaminobutyraldehyde dehydrogenase. In humans, 4-trimethylammoniobutanal is involved in carnitine synthesis pathway.
4-trimethylammoniobutanal is a member of butanals. It has a role as a mouse metabolite and a human metabolite.

Scientific Research Applications

Chromatin State Mapping in Mammalian Cells

4-Trimethylammoniobutanal is related to lysine trimethylation, a key aspect in the study of chromatin states in various cell types. Mikkelsen et al. (2007) utilized sequencing technology for high-throughput profiling of histone modifications in cells. They discovered that lysine trimethylation effectively discriminates between different gene states, reflecting cell state and lineage potential (Mikkelsen et al., 2007).

Antibiotic Resistance and Trimethoprim Derivatives

Research by Manna et al. (2021) explores how derivatives of trimethoprim, closely related to 4-Trimethylammoniobutanal, can impede the evolution of antibiotic resistance. They demonstrated that specific derivatives inhibit bacterial dihydrofolate reductase and limit the emergence of resistant bacteria (Manna et al., 2021).

Therapeutic Use of Archaea in Disease Prevention

Brugère et al. (2014) proposed the use of certain archaea for treating diseases like trimethylaminuria (TMAU) and cardiovascular disease. They focused on reducing trimethylamine (TMA) formation in the gut, which is relevant to 4-Trimethylammoniobutanal's role in metabolism (Brugère et al., 2014).

Non-lethal Therapeutic Targeting of Microbial Metabolism

Roberts et al. (2018) developed a gut microbe-targeted, non-lethal therapeutic to inhibit thrombosis potential. Their study explored the modulation of gut microbial metabolism of TMA, a component related to 4-Trimethylammoniobutanal, to reduce the risk of heart disease (Roberts et al., 2018).

Protective Effects of L-Carnitine in Neurotoxicity

Yu et al. (2011) investigated the protective effects of L-carnitine (4-N-trimethylammonium-3-hydroxybutyric acid), a compound structurally similar to 4-Trimethylammoniobutanal, against oxidative stress in neuroblastoma cells. Their findings have implications for treating neurodegenerative diseases (Yu et al., 2011).

Use in Gene Delivery Systems

Wang et al. (1998) synthesized alkyl acyl carnitine esters, structurally related to 4-Trimethylammoniobutanal, for use in gene transfer. They explored the potential of these compounds as biocompatible cationic lipids in gene delivery systems (Wang et al., 1998).

properties

CAS RN

64595-66-0

Product Name

4-Trimethylammoniobutanal

Molecular Formula

C7H16NO+

Molecular Weight

130.21 g/mol

IUPAC Name

trimethyl(4-oxobutyl)azanium

InChI

InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1

InChI Key

OITBLCDWXSXNCN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC=O

Canonical SMILES

C[N+](C)(C)CCCC=O

Other CAS RN

64595-66-0

physical_description

Solid

synonyms

gamma-trimethylaminobutyraldehyde
trimethylaminobutyraldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Trimethylammoniobutanal
Reactant of Route 2
Reactant of Route 2
4-Trimethylammoniobutanal
Reactant of Route 3
4-Trimethylammoniobutanal
Reactant of Route 4
Reactant of Route 4
4-Trimethylammoniobutanal
Reactant of Route 5
4-Trimethylammoniobutanal
Reactant of Route 6
Reactant of Route 6
4-Trimethylammoniobutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.